molecular formula C13H15Cl2NO4 B170988 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid CAS No. 142121-95-7

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Cat. No. B170988
M. Wt: 320.16 g/mol
InChI Key: UMIXQOHZODWWEI-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, commonly referred to as Boc-DCP-AA, is a synthetic organic compound that has been widely used in scientific research as a pharmaceutical intermediate, as a reagent in organic synthesis, and as an inhibitor of enzymes. Boc-DCP-AA has been studied extensively over the past few decades, and its properties and applications have been well documented.

Scientific Research Applications

Protective Group in Chemical Synthesis

"2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" is utilized for the protection of amino groups in the synthesis of various chemical compounds, notably in the intermediate stages of pharmaceutical development. The tert-butyloxycarbonyl (BOC) group is a standard protecting group that facilitates the synthesis of complex molecules by preventing unwanted reactions at the amino group. For instance, it has been applied in the protection of amino-group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, highlighting its efficiency and the optimal conditions for its application (Wang Rong-geng, 2008). Moreover, a comparative study on protecting methods for the amino group in 2-Aminomethylphenylacetic acid emphasized the superior yield achieved using BOC as a protecting agent, although noting the complexity of its deprotection process (Yougui Zhao, Ronggeng Wang, Mei Liu, 2014).

Peptide Synthesis

In peptide synthesis, the BOC group is instrumental for the protection of amino acids, thereby allowing for the sequential addition of amino acids without interference. This method facilitates the synthesis of peptides, including the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, demonstrating the versatility and utility of BOC-protected amino acids in constructing complex peptide structures efficiently (S. Plaue, D. Heissler, 1987).

Development of Novel Compounds

Research on "2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" extends to the development of novel compounds with potential therapeutic applications. For instance, it's involved in the synthesis of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", indicating a promising approach in enhancing the medicinal properties of existing drugs while minimizing their gastrointestinal side effects (A. Shalaby et al., 1998).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXQOHZODWWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

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